molecular formula C28H35BrClN5O3 B14019727 tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B14019727
M. Wt: 605.0 g/mol
InChI Key: GJJVFKHYUDLFBS-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 2-azaspiro[3.3]heptane core, a tert-butyl carboxylate protecting group, and a substituted pyrazole-indazole hybrid scaffold. The bromo, chloro, and methyl substituents enhance its steric and electronic properties, while the tetrahydropyran (THP) group serves as a protective moiety for the indazole nitrogen, likely to improve metabolic stability during pharmacological studies .

Coupling reactions (e.g., using N,N′-tetramethyluronium hexafluorophosphate for amide bond formation) to link the pyrazole and indazole units .

Protection/deprotection strategies (e.g., THP for indazole nitrogen) to control reactivity .

Characterization likely employs 1H NMR, mass spectrometry (MS), and X-ray crystallography to confirm stereochemistry and purity, as demonstrated for similar tert-butyl-protected spiro compounds .

Properties

Molecular Formula

C28H35BrClN5O3

Molecular Weight

605.0 g/mol

IUPAC Name

tert-butyl 6-[3-bromo-4-[5-chloro-6-methyl-1-(oxan-2-yl)indazol-4-yl]-5-methylpyrazol-1-yl]-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C28H35BrClN5O3/c1-16-10-20-19(13-31-35(20)21-8-6-7-9-37-21)23(24(16)30)22-17(2)34(32-25(22)29)18-11-28(12-18)14-33(15-28)26(36)38-27(3,4)5/h10,13,18,21H,6-9,11-12,14-15H2,1-5H3

InChI Key

GJJVFKHYUDLFBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2C3CCCCO3)C(=C1Cl)C4=C(N(N=C4Br)C5CC6(C5)CN(C6)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[33]heptane-2-carboxylate involves several steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Class Key Structural Features Biological Activity / Applications Key Differences from Target Compound
Pyrazolo[3,4-d]pyrimidines (e.g., Compounds 13–15a,b) Fused pyrazole-pyrimidine core; nitro/cyano substituents Antimicrobial agents (e.g., against S. aureus, E. coli) Lacks spirocyclic framework and THP protection
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole derivatives (Compound 24) Spirocyclic pyrrolidine core; tert-butyl carboxylate Autotaxin (ATX) enzyme inhibitors No indazole or pyrazole units; simpler substitution pattern
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (Compounds 16a,b, 18a,b) Triazole-pyrimidine fused system; aryl/heteroaryl substituents Potential kinase inhibitors (inferred from structural motifs) Absence of spirocyclic and THP groups
tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate Spirocyclic dihydropyran core; tert-butyl ester Byproduct in copper-catalyzed reactions No heteroaromatic units (e.g., indazole/pyrazole)

Key Findings:

However, unlike antimicrobial pyrazolo[3,4-d]pyrimidines , its THP group and bromo substituent may enhance selectivity for eukaryotic targets. Compared to ATX-inhibiting spiro compounds (e.g., Compound 24 ), the target’s indazole unit could confer distinct binding interactions with enzymatic pockets.

Synthetic Complexity: The target compound requires advanced protective group strategies (e.g., THP) and multi-component coupling, whereas simpler pyrazolo-pyrimidines are synthesized via hydrazonoyl bromide reactions .

Physicochemical Properties: The 2-azaspiro[3.3]heptane core may improve solubility compared to planar pyrimidine derivatives, as spirocyclic systems often reduce crystallinity . The bromo and chloro substituents could lower metabolic clearance relative to nitro or cyano groups in antimicrobial pyrazoles .

Table 2: In Vitro Performance Metrics (Hypothetical Projection Based on Analogues)

Property Target Compound Pyrazolo[3,4-d]pyrimidines Spiro-pyrrolidine Derivatives
Solubility (PBS, pH 7.4) ~15 µM (predicted) 50–100 µM <10 µM
Enzyme Inhibition (IC₅₀) ATX: ~50 nM (estimated) N/A ATX: 20–100 nM
Metabolic Stability (t₁/₂) >60 min (with THP protection) <30 min >120 min

Biological Activity

The compound tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate represents a complex molecular structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C24H30BrClN4O2C_{24}H_{30}BrClN_4O_2. It features several functional groups that contribute to its biological properties, including:

  • Azaspiro structure : Known for its unique three-dimensional conformation, which can influence receptor binding.
  • Indazole and pyrazole rings : These heterocycles are often associated with various pharmacological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, heterocyclic compounds have been shown to inhibit key signaling pathways involved in tumor growth. The compound may exert similar effects due to its structural analogies.

Key Findings:

  • Inhibition of PI3K/Akt Pathway : Compounds targeting this pathway have demonstrated efficacy in various cancer models, suggesting that the compound might also inhibit this crucial signaling route .

Antimicrobial Activity

Compounds containing bromine and chlorine substituents have been reported to possess antimicrobial properties. The presence of these halogens in the compound could enhance its interaction with microbial enzymes or cell membranes.

Research Insights:

  • A study on brominated compounds revealed their effectiveness against a range of bacteria and fungi, indicating potential for further exploration of the compound’s antimicrobial activity .

Neuroprotective Effects

The structural components of the compound suggest potential neuroprotective effects. Compounds with similar spirocyclic structures have been studied for their ability to protect neuronal cells from oxidative stress.

Evidence from Studies:

  • Research has shown that spirocyclic compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which may be applicable to this compound as well .

Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInhibition of PI3K/Akt signaling
AntimicrobialActivity against bacteria and fungi
NeuroprotectiveProtection against oxidative stress

Structure-Activity Relationship (SAR)

Structural FeatureObserved Activity
Bromine and Chlorine SubstituentsEnhanced antimicrobial activity
Azaspiro FrameworkPotential anticancer properties
Heterocyclic RingsNeuroprotective effects

Case Study 1: Anticancer Efficacy

In a recent in vitro study, a series of indazole derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the indazole structure significantly impacted cytotoxicity against various cancer cell lines. The compound under consideration may exhibit similar properties based on its structural features.

Case Study 2: Antimicrobial Testing

A group of brominated pyrazole derivatives was evaluated for their antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of bromine enhanced the compounds' interaction with bacterial cell walls, leading to increased antibacterial activity. The subject compound's similar features warrant investigation into its antimicrobial potential.

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